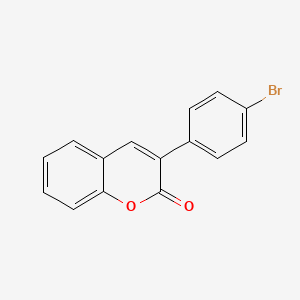

3-(4-bromophenyl)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHLTJMVFCIUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl 2h Chromen 2 One and Its Structural Analogues

Established Synthetic Pathways to the 2H-Chromen-2-one Core

Pechmann Condensation and Related Cyclization Strategies

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins. It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through an initial transesterification followed by an intramolecular cyclization and dehydration. wikipedia.org While effective for many coumarin (B35378) derivatives, the synthesis of 3-substituted coumarins, particularly 3-arylcoumarins, can sometimes be challenging using this method. nih.gov

Variations of the Pechmann reaction have been developed to improve yields and expand the substrate scope. These often involve the use of different acid catalysts. researchgate.net For instance, the reaction can be catalyzed by strong acids like sulfuric acid or Lewis acids such as aluminum chloride. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction.

Knoevenagel Condensation Approaches for 3-Substituted Chromen-2-ones

The Knoevenagel condensation provides a versatile route to 3-substituted coumarins. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetic ester, in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by a dehydration step. wikipedia.org This method is particularly useful for introducing a variety of substituents at the 3-position of the coumarin ring. researchgate.net

For the synthesis of 3-aryl-2H-chromen-2-ones, a Perkin-type reaction, which is related to the Knoevenagel condensation, can be employed. This involves the reaction of an o-hydroxybenzaldehyde with a phenylacetic acid derivative. nih.gov The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups, can also be utilized. wikipedia.org

Catalyst-Mediated and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of coumarin derivatives. This has led to the exploration of various catalytic systems.

Multi-Component Reactions (MCRs) in the Synthesis of 3-(4-bromophenyl)-2H-chromen-2-one Derivatives

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, offer a highly efficient approach to complex molecules like substituted coumarins. daneshyari.com One-pot, three-component reactions have been developed for the synthesis of coumarin-chalcone hybrids and pyrazolyl coumarins. daneshyari.comnih.gov For example, a reaction between a salicylaldehyde (B1680747), an α-ketoester, and an aromatic aldehyde can yield coumarin-chalcone derivatives. daneshyari.comnih.gov A specific three-component synthesis has been reported to produce a derivative of this compound. nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed Annulations and Cross-Coupling Reactions)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of the coumarin core. researchgate.nettandfonline.comnih.gov

Copper-Catalyzed Reactions: Copper catalysts, being relatively inexpensive and non-toxic, have gained significant attention. mdpi.com Copper-catalyzed annulation reactions of 2-alkenylphenols with carbon monoxide provide a mild route to coumarin derivatives. acs.org Copper salts can also catalyze the synthesis of furocoumarins and promote Pechmann-type condensations. mdpi.com A Ru(II)-catalyzed C–H activation and annulation cascade has also been established for constructing coumarin-fused systems. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl groups at the 3-position of the coumarin ring. nih.govresearchgate.net This typically involves the reaction of a 3-halocoumarin with an arylboronic acid in the presence of a palladium catalyst. nih.gov For instance, 3-phenylcoumarin (B1362560) derivatives have been synthesized via the Suzuki-Miyaura cross-coupling reaction.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Coumarin Synthesis

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Annulation | Cp*Co(III) | 2-Alkenylphenol, CO | Coumarin derivative | acs.org |

| Annulation | Ru(II) | - | Coumarin-fused benzo[a]quinolizin-4-one | rsc.org |

| Cross-Coupling | Palladium Complex | 3-Halocoumarin, Arylboronic acid | 3-Arylcoumarin | nih.govresearchgate.net |

| Cyclization | Copper Salt | 3-(Alk-1-ynyl)-4H-chromen-4-one | Furo[3,2-c]coumarin | mdpi.com |

Application of Lewis and Brønsted Acid/Base Catalysis (e.g., Bismuth Nitrate (B79036), Zinc Oxide Nanoparticles)

Lewis Acid Catalysis: Lewis acids play a crucial role in many organic transformations by activating substrates. wikipedia.org In coumarin synthesis, Lewis acids like bismuth nitrate (Bi(NO₃)₃·5H₂O) have been found to be efficient catalysts for the Pechmann condensation, offering advantages such as mild reaction conditions and good yields. researchgate.netnih.gov Bismuth triflate has also been used to catalyze one-pot multi-component reactions for the synthesis of bioactive coumarin compounds. daneshyari.com Other Lewis acids like scandium triflate and magnesium bis(trifluoromethanesulfonyl)imide have also been employed. nih.gov

Brønsted Acid/Base Catalysis: Brønsted acids and bases are also widely used in coumarin synthesis. rsc.orgmsu.edunih.govqub.ac.uk Organocatalytic methods employing Brønsted acids can facilitate the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. rsc.orgresearchgate.net Tandem Knoevenagel condensation/oxa-Michael addition reactions catalyzed by a base like piperidine (B6355638) can lead to the formation of 2H-chromene derivatives. mdpi.com

Nanoparticle Catalysis: In the realm of green chemistry, the use of nanoparticle catalysts has gained prominence. Zinc oxide (ZnO) nanoparticles have been demonstrated to be a highly effective and recyclable catalyst for the Knoevenagel condensation synthesis of coumarins under both microwave and thermal conditions. researchgate.netias.ac.incapes.gov.br This approach offers advantages such as moderate to good yields and the reusability of the catalyst. researchgate.netias.ac.incapes.gov.br

Table 2: Examples of Lewis and Brønsted Acid/Base Catalyzed Reactions for Coumarin Synthesis

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Bismuth Nitrate | Pechmann Condensation | Phenol, β-Ketoester | Coumarin derivative | researchgate.netnih.gov |

| Bismuth Triflate | Multi-Component Reaction | Salicylaldehyde, α-Ketoester, Aromatic aldehyde | Coumarin-chalcone hybrid | daneshyari.com |

| Zinc Oxide Nanoparticles | Knoevenagel Condensation | o-Hydroxybenzaldehyde, 1,3-Dicarbonyl compound | Coumarin derivative | researchgate.netias.ac.incapes.gov.br |

| Brønsted Acid | Condensation/Cycloisomerization | Phenol, α,β-Unsaturated carbonyl | 2H-Chromene | rsc.orgresearchgate.net |

| Piperidine (Base) | Knoevenagel/Oxa-Michael | Salicylaldehyde, 1,3-Bisarylsulfonylpropene | 2H-Chromene derivative | mdpi.com |

Principles and Practices of Green Chemistry in Chromen-2-one Synthesis

The synthesis of coumarin derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. In response, the principles of green chemistry have been increasingly applied to develop more environmentally benign synthetic routes. These methods aim to reduce the use of toxic solvents and reagents, minimize energy consumption, and improve reaction efficiency.

Several established reactions for synthesizing the coumarin core, such as the Perkin, Knoevenagel, and Pechmann condensations, have been adapted to align with green chemistry principles. nih.gov For the synthesis of 3-arylcoumarins like this compound, these adaptations often involve the use of alternative energy sources and novel catalytic systems.

Ultrasound and Microwave Irradiation: Ultrasound-assisted organic synthesis (UAOS) and microwave irradiation are key green chemistry techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. nih.gov The synthesis of 3-aryl coumarins has been successfully achieved using ultrasound irradiation, which provides a simple and efficient alternative to conventional heating methods. nih.gov For instance, the reaction of salicylaldehydes with phenylacetyl chlorides can be carried out under ultrasonic conditions to produce 3-aryl coumarins. nih.gov Similarly, microwave-assisted synthesis has been employed for the rapid formation of coumarin derivatives, often in solvent-free conditions, which further enhances the green credentials of the process. nih.gov

Eco-Friendly Catalysts and Solvents: The move towards greener synthesis also involves replacing hazardous catalysts and solvents. For example, chitosan-grafted poly(vinylpyridine) has been used as a recyclable, eco-friendly catalyst for the three-component synthesis of thiazolyl-coumarins under ultrasonic irradiation. nih.gov Research has also focused on developing regioselective syntheses of 3-arylcoumarins using visible-light-driven copper catalysis in aerobic conditions at room temperature, representing a sustainable and highly efficient method. nih.gov

The table below summarizes green chemistry approaches applicable to the synthesis of 3-arylcoumarins.

| Reaction Type | Green Approach | Catalyst/Conditions | Benefits |

| Three-Component Reaction | Ultrasound Irradiation | Chitosan-grafted poly(vinylpyridine) | Eco-friendly catalyst, mild conditions, efficiency. nih.gov |

| Knoevenagel Condensation | Microwave Irradiation | Basic medium (e.g., piperidine) | Fast synthesis, often solvent-free. nih.gov |

| Cascade Cyclization | Visible-Light Photoredox Catalysis | Copper catalyst, aerobic conditions | High regioselectivity, room temperature, sustainable. nih.gov |

Strategies for Derivatization and Structural Diversification of this compound

The this compound scaffold is a valuable starting point for creating a diverse library of new compounds. The bromine atom on the phenyl ring and the chromen-2-one nucleus itself offer multiple sites for chemical modification.

Functionalization of the Phenyl Substituent

The bromine atom at the 4-position of the phenyl ring is a key functional group that serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester. researchgate.netnih.gov

The 4-bromo substituent on the phenyl ring makes this compound an ideal substrate for Suzuki-Miyaura coupling. By reacting it with various aryl or heteroaryl boronic acids, the bromine atom can be replaced with a wide range of different aromatic groups, leading to the synthesis of novel biaryl and heteroaryl-substituted 3-phenylcoumarins. This strategy allows for systematic modifications to explore structure-activity relationships. For example, coupling with phenylboronic acid would yield 3-(biphenyl-4-yl)-2H-chromen-2-one.

The general conditions for such a transformation are presented in the table below.

Table 2: Representative Suzuki-Miyaura Coupling for Functionalization

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product Class |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 3-(4-Arylphenyl)-2H-chromen-2-ones |

This table represents generalized conditions based on known Suzuki-Miyaura reactions on similar substrates. nih.govresearchgate.net

Modifications and Substitutions on the Chromen-2-one Nucleus

The chromen-2-one nucleus itself is amenable to various modifications, primarily through electrophilic substitution reactions. The electron-donating nature of the ring oxygen directs electrophiles to the benzene (B151609) portion of the coumarin scaffold, typically at the C6 and C8 positions.

Nitration and Subsequent Reduction: A common modification strategy involves the nitration of the coumarin ring, followed by the reduction of the nitro group to an amine. Nitration of coumarin derivatives is typically achieved using a mixture of nitric acid and sulfuric acid. chemmethod.com The resulting nitro-substituted this compound can then be reduced to the corresponding amino derivative using reagents like tin(II) chloride or iron in acetic acid. chemmethod.com This introduces a versatile amino group that can be further functionalized, for example, through acylation or diazotization reactions.

Annulation Reactions: The coumarin core can also be extended by fusing additional heterocyclic rings onto it. For instance, furocoumarins (psoralen and angelicin (B190584) analogues) can be synthesized from hydroxy-substituted coumarins. researchgate.net Starting with a hydroxy-substituted 3-phenylcoumarin, a furan (B31954) ring can be constructed through reactions like the Claisen rearrangement followed by cyclization. mdpi.com While this would require a hydroxyl group to be present on the chromen-2-one nucleus of the starting material, it highlights a pathway for significant structural diversification.

The table below outlines potential modifications to the chromen-2-one nucleus.

Table 3: Synthetic Modifications of the Chromen-2-one Nucleus

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C6, C8 | Nitro (-NO₂) |

| Reduction | Fe / Acetic Acid or SnCl₂ / HCl | C6, C8 | Amino (-NH₂) |

Halogenation and Other Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on a pre-formed molecular scaffold. rsc.org This approach is highly valuable for introducing further diversity into the this compound structure.

Regioselective Halogenation: Besides the bromine atom already present on the phenyl ring, additional halogen atoms can be introduced onto the chromen-2-one nucleus. Methods have been developed for the regioselective halogenation of coumarins. For example, the use of N-halosuccinimides (NCS, NBS) in the presence of a copper halide catalyst can achieve halogenation of electron-poor heteroarenes. thieme.de This provides a pathway to synthesize di- or tri-halogenated derivatives, which can serve as intermediates for further cross-coupling reactions or as final compounds with potentially altered biological activities. The C6 position of the coumarin ring is a common site for such electrophilic halogenation.

Other Electrophilic Additions: The coumarin nucleus can undergo other electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The presence of the phenyl group at the C3 position can influence the regioselectivity of these reactions.

The table below details potential post-synthetic modifications.

Table 4: Post-Synthetic Modification Strategies

| Modification Type | Reagents | Target Site | Potential Product |

|---|---|---|---|

| Bromination | NBS / Copper Bromide | Chromen-2-one nucleus (e.g., C6) | 6-Bromo-3-(4-bromophenyl)-2H-chromen-2-one |

| Chlorination | NCS / Copper Chloride | Chromen-2-one nucleus (e.g., C6) | 6-Chloro-3-(4-bromophenyl)-2H-chromen-2-one |

Mechanistic Elucidation of Reactions Involving 3 4 Bromophenyl 2h Chromen 2 One

Proposed Reaction Mechanisms for Chromen-2-one Formation

The formation of the 3-(4-bromophenyl)-2H-chromen-2-one structure can be accomplished via several classical and modern synthetic methods. Each method follows a distinct reaction mechanism.

Perkin Reaction The Perkin reaction is a condensation reaction that can produce α,β-unsaturated aromatic acids, which are precursors to coumarins. byjus.comwikipedia.org To synthesize the target compound, this would involve the condensation of a salicylaldehyde (B1680747) derivative with an anhydride (B1165640) of a 4-bromophenylacetic acid in the presence of its alkali salt, which acts as a base catalyst. byjus.comwikipedia.org

The mechanism proceeds as follows:

Enolate Formation: The basic salt of the acid abstracts an α-proton from the acid anhydride to form a resonance-stabilized carbanion (enolate). byjus.com

Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., salicylaldehyde). byjus.com

Acyl Transfer and Dehydration: The resulting intermediate undergoes an intramolecular acyl transfer followed by dehydration to form an unsaturated anhydride.

Hydrolysis and Lactonization: The anhydride is then hydrolyzed. Subsequent intramolecular cyclization (lactonization) involving the hydroxyl group of the salicyl moiety and the carboxylic acid group yields the final coumarin (B35378) ring structure. byjus.com

Pechmann Condensation The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netnih.gov For this compound, this would typically involve a phenol and an ethyl ester of a β-ketoacid bearing the 4-bromophenyl group.

The mechanism generally involves three key transformations: transesterification, electrophilic aromatic substitution (related to a Friedel-Crafts acylation), and dehydration, though the exact sequence can be debated. researchgate.netresearchgate.net A commonly accepted pathway is:

Transesterification: The reaction is often initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.org

Intramolecular Electrophilic Attack: The carbonyl group on the newly formed ester is activated by the acid catalyst, and the activated aromatic ring of the phenol attacks this carbonyl group in an intramolecular electrophilic substitution to form a new ring. wikipedia.orgresearchgate.net

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin system. wikipedia.org

Wittig Reaction The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). byjus.comwikipedia.org This can be adapted for coumarin synthesis. For instance, a Wittig-type reaction can be employed using a stable phosphorane like ethyl-2-(triphenylphosphoranylidene)acetate with a 2-hydroxybenzophenone (B104022) derivative. nih.gov

The general mechanism involves:

Ylide Formation: A phosphonium (B103445) salt is deprotonated with a strong base to form the nucleophilic ylide. masterorganicchemistry.com

Nucleophilic Attack: The ylide attacks the carbonyl carbon of an aldehyde or ketone. byjus.com In some mechanistic proposals, this leads to a dipolar, charge-separated intermediate known as a betaine (B1666868). byjus.comdalalinstitute.com

Oxaphosphetane Formation: The betaine intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane. dalalinstitute.comorganic-chemistry.org Some evidence suggests the oxaphosphetane can also be formed directly via a [2+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com

Elimination: The oxaphosphetane collapses in an irreversible step to yield the final alkene and triphenylphosphine (B44618) oxide. byjus.comdalalinstitute.com Intramolecular lactonization would then form the coumarin ring.

Suzuki Cross-Coupling Reaction A highly efficient and common method for synthesizing 3-arylcoumarins involves the Suzuki-Miyaura cross-coupling reaction. libretexts.org This approach directly couples a pre-formed coumarin core, such as 3-bromocoumarin or 3-chlorocoumarin, with an arylboronic acid, in this case, 4-bromophenylboronic acid. organic-chemistry.orgwikipedia.org

The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.orgwikipedia.org The catalytic cycle comprises three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-halocoumarin, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organoboron compound (4-bromophenylboronic acid) is activated by the base to form a boronate complex. This complex then transfers the aryl group (4-bromophenyl) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups (the coumarin-3-yl and the 4-bromophenyl) are eliminated from the palladium center, forming the final C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Catalytic Roles and Reaction Pathways in Chromen-2-one Synthesis

Catalysts are central to many synthetic routes for 3-arylcoumarins, offering improved yields, milder reaction conditions, and greater functional group tolerance compared to non-catalytic methods. nih.gov

Palladium Catalysis Palladium complexes are the most prominent catalysts for the synthesis of 3-arylcoumarins, primarily through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net The catalyst, typically starting as a Pd(II) salt like Pd(OAc)₂ or a complex like [PdCl₂(PPh₃)₂], is reduced in situ to the active Pd(0) species. youtube.com The catalytic cycle (as described in section 3.1) relies on the ability of palladium to cycle between the 0 and +2 oxidation states. youtube.comyoutube.com Different ligands, such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs), are used to stabilize the palladium center and modulate its reactivity and stability. organic-chemistry.orgresearchgate.net

Rhodium, Iridium, and Copper Catalysis Other transition metals also play significant roles in coumarin synthesis:

Rhodium (Rh): Rhodium catalysts can effectively promote the annulation (ring-forming) reaction between salicylaldehydes and terminal alkynes to produce 3-arylcoumarins. nih.gov The mechanism often involves C-H activation steps. nih.govrsc.org

Iridium (Ir): Iridium catalysts, with a copper co-catalyst, have been used for the carbonylative annulation of phenols and alkynes to synthesize 3-arylcoumarins. nih.gov

Copper (Cu): Copper catalysts, valued for their low cost and toxicity, are used in various coupling reactions. researchgate.net For instance, a visible-light-driven, copper-catalyzed aerobic oxidative cascade cyclization with terminal alkynes has been developed for preparing 3-arylcoumarins at room temperature. nih.gov Copper can also serve as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling. mdpi.com

Zinc Catalysis Zinc(II) has been employed as a catalyst for the synthesis of 3-arylcoumarins from salicylaldehydes and ynamides. nih.gov In this process, an amidosulfonate group acts as a traceless directing group to ensure high regioselectivity, and the catalyst facilitates the key bond-forming steps. nih.gov

The following table summarizes various catalytic systems used in the synthesis of 3-arylcoumarins.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd(II) hydrazone complex | Suzuki-Miyaura Coupling | 3-chlorocoumarin, arylboronic acids | High yield (up to 92%) with low catalyst loading (0.01 mol%) at room temperature in ethanol. | researchgate.net |

| Rhodium catalyst | Annulation | Salicylaldehyde, terminal alkyne | Effective for ring formation with good tolerance for various substituents on the alkyne. | nih.gov |

| Iridium catalyst / Copper promoter | Carbonylative Annulation | Phenols, alkynes | Achieves synthesis in moderate to good yields with excellent regioselectivity. | nih.gov |

| Copper catalyst | Oxidative Cascade Cyclization | Salicylaldehyde, terminal alkynes | Visible-light-driven, sustainable method performed at room temperature. | nih.gov |

| Zn(II) metal catalyst | Carbonylative Synthesis | Salicylaldehyde, ynamides | Uses a traceless directing group for high regioselectivity; economical and environmentally friendly. | nih.gov |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | 3-chlorinated-4-alkoxycoumarins, arylboronic acids | Environmentally friendly conditions with yields up to 99%. | nih.gov |

Understanding Intramolecular Rearrangements and Heterocyclization Events

Beyond direct construction, the coumarin scaffold can be modified or formed through reactions involving significant structural reorganization, such as intramolecular rearrangements and heterocyclization events.

Intramolecular Rearrangements: The Claisen Rearrangement The Claisen rearrangement is a powerful, thermally-driven wikipedia.orgwikipedia.org-sigmatropic rearrangement that forms C-C bonds. wikipedia.orgorganic-chemistry.org In coumarin chemistry, it can be used to introduce substituents onto the coumarin core with high regioselectivity. mdpi.com For example, an allyl ether of a coumarin derivative (formed by etherification of a hydroxycoumarin) can undergo a Claisen rearrangement upon heating. organic-chemistry.org The allyl group migrates from the oxygen atom to an ortho-position on the benzene (B151609) ring in a concerted, pericyclic process that proceeds through a cyclic transition state. wikipedia.orgmdpi.com This is followed by tautomerization to restore the aromaticity of the phenol ring, resulting in an allyl-substituted coumarin. This method has been used to synthesize complex, annulated heterocyclic systems based on the coumarin framework. mdpi.com An unusual photo-Claisen rearrangement has also been observed in certain coumarin-caged molecules, where light triggers the rearrangement instead of heat. acs.org

Heterocyclization Events: Pyrrole (B145914) Ring Formation The coumarin core of this compound can serve as a starting point for the synthesis of more complex fused heterocyclic systems, such as chromenopyrroles. A notable method for this transformation is the Barton-Zard reaction . nih.govmdpi.comwikipedia.org

The Barton-Zard reaction is a classic method for synthesizing pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com When applied to coumarin derivatives, a 3-nitro-2H-chromene can be used as the nitroalkene substrate. nih.govmdpi.com The mechanism involves the following key steps: wikipedia.orgallaboutchemistry.net

Michael Addition: A base deprotonates the α-isocyanoacetate, creating a nucleophile that attacks the β-carbon of the nitro-chromene in a Michael-type addition.

Intramolecular Cyclization: The resulting anionic intermediate undergoes an intramolecular nucleophilic attack on the isocyano carbon, leading to a 5-membered ring (a 5-endo-dig cyclization).

Elimination and Tautomerization: The nitro group is eliminated, and subsequent tautomerization of the intermediate leads to the formation of the aromatic pyrrole ring, fused to the original chromene structure. wikipedia.org

This regioselective, one-pot method provides an efficient route to construct chromeno[3,4-c]pyrrole systems from readily available coumarin precursors. nih.govmdpi.com

Kemp Elimination Analogues The Kemp elimination is the base-catalyzed ring-opening of a benzisoxazole to form a 2-cyanophenol derivative. wikipedia.orgvander-lingen.nl The reaction proceeds via a concerted E2 mechanism where a base abstracts a proton from the C-3 position, leading to the cleavage of the weak N-O bond. vander-lingen.nlnih.gov This reaction is highly sensitive to the properties of the catalyst and solvent and has been extensively used as a model system for studying proton transfer mechanisms and for the computational design of artificial enzymes. wikipedia.orgnih.govacs.org

While the Kemp elimination itself is not a direct synthetic route to form the chromen-2-one core, the fundamental principle it exemplifies—base-catalyzed proton abstraction from a carbon adjacent to a heteroatom to initiate a reaction—is analogous to key steps in several coumarin syntheses. For example, the initial deprotonation of the acid anhydride in the Perkin reaction to form the reactive enolate follows this general principle of a base initiating a condensation by abstracting a proton from an activated carbon position. byjus.com

Advanced Structural Characterization and Spectroscopic Analysis of 3 4 Bromophenyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis and Coupling Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon and hydrogen framework within 3-(4-bromophenyl)-2H-chromen-2-one derivatives.

In the ¹H NMR spectrum of related coumarin (B35378) structures, aromatic protons of the coumarin core typically appear in the range of δ 7.29-7.83 ppm. For derivatives of 4-hydroxy-chromene-2-one, a broad singlet corresponding to the hydroxyl proton at C-4 can be observed at a significantly downfield chemical shift, between δ 16.73 and 17.17 ppm. nih.gov The protons on the bromophenyl substituent will exhibit characteristic splitting patterns depending on their substitution.

The ¹³C NMR spectra provide complementary information. For instance, in 2-(4-bromophenyl)-2,3-dihydoquinazolin-4(1H)-one, a structurally related heterocyclic system, the carbon atoms of the bromophenyl ring show signals at δ 132.3, 130.2, and 130.0 ppm. rsc.org The carbonyl carbon of the lactone ring in coumarin derivatives is typically observed at a downfield chemical shift. ceon.rs

Interactive Table of Representative NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.29-7.83 | Aromatic protons (coumarin) | nih.gov |

| ¹H | 16.73-17.17 | OH-4 (in 4-hydroxy derivatives) | nih.gov |

| ¹³C | 132.3, 130.2, 130.0 | Carbons of bromophenyl ring | rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Data Interpretation

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound and its derivatives, the FTIR spectrum is characterized by several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the lactone ring is a hallmark of the coumarin scaffold, typically appearing in the region of 1700-1742 cm⁻¹. nih.govnih.gov The presence of the aromatic rings (both the chromene and bromophenyl moieties) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. nih.govmdpi.com For example, in (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, the aromatic C-H stretch is observed at 3094 cm⁻¹ and the C=C aromatic stretch at 1572 cm⁻¹. mdpi.comresearchgate.net

Interactive Table of Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1700-1742 | C=O Stretch | Lactone | nih.govnih.gov |

| >3000 | C-H Stretch | Aromatic | nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a compound, which can confirm its structure. In the analysis of this compound derivatives, the molecular ion peak (M⁺) will be prominent, and its mass will correspond to the compound's molecular formula. chimicatechnoacta.ru

The fragmentation pattern provides further structural clues. Common fragmentation pathways for coumarin derivatives include the loss of carbon monoxide (CO) from the lactone ring. libretexts.orglibretexts.org For compounds containing a bromine atom, the isotopic pattern of the molecular ion and bromine-containing fragments will show two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br), which is a characteristic signature. The fragmentation of the bromophenyl group can also be observed. rsc.org For instance, in the mass spectrum of ethyl trans-4-bromocinnamate, a related structure, various fragment ions are observed that help to piece together the molecular structure. nist.gov

Interactive Table of Expected Mass Spectrometry Fragments:

| m/z Value | Fragment Identity | Description | Reference |

|---|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular Ion | Shows characteristic bromine isotope pattern | rsc.org |

| [M-28]⁺ | Loss of CO | Cleavage of the lactone ring | libretexts.orglibretexts.org |

X-ray Crystallography: Single Crystal Diffraction for Three-Dimensional Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. preprints.orgbruker.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Intermolecular Interaction Analysis via Hirshfeld Surface and Related Methods

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing.

For related coumarin structures, Hirshfeld analysis has revealed the importance of various intermolecular interactions. nih.gov In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld surface analysis indicated that H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions are the most significant contributors to the crystal packing. nih.gov For this compound, one would expect to observe significant contributions from C—H···O, C—H···π, and potentially Br···O or Br···π interactions, which stabilize the crystal structure. nih.govsciforum.net

Computational and Theoretical Investigations of 3 4 Bromophenyl 2h Chromen 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. DFT calculations have been employed to study various aspects of 3-(4-bromophenyl)-2H-chromen-2-one and related structures, providing a theoretical framework to complement experimental findings. These calculations are crucial for understanding the molecule's stability and reactivity. sphinxsai.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution and energy of these orbitals determine the molecule's ability to participate in chemical reactions and influence its electronic properties.

For related chromene derivatives, the HOMO and LUMO analysis has been used to determine the charge transfer within the molecule. nih.gov In many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This separation of frontier orbitals is critical for intramolecular charge transfer (ICT) processes, which are fundamental to the molecule's optical and electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of Related Compounds This table presents representative HOMO, LUMO, and energy gap values for analogous compounds, illustrating the typical range for such molecules.

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole derivative researchgate.net | -5.60 to -7.67 | -1.80 to -4.25 | 2.742 researchgate.net |

| Quinolin-2(1H)-one derivative researchgate.net | Data not specified | Data not specified | Gap allows for determination of various reactivity descriptors researchgate.net |

Note: The specific values for this compound require dedicated calculations but are expected to fall within a similar range based on its structural similarity to these compounds.

The energy difference between the HOMO and LUMO is known as the energy band gap. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and potential for applications in electronics and optics. A low HOMO-LUMO energy gap is indicative of a higher capacity for intramolecular charge transfer. researchgate.net For similar molecular structures, the energy gap has been found to be a crucial parameter in determining their potential as anti-neoplastic agents and in nonlinear optics. nih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations have been performed for various coumarin (B35378) derivatives, and the resulting geometrical parameters are often in good agreement with experimental data from X-ray crystallography. nih.govnih.gov For instance, in the related compound 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, the coumarin ring system is nearly planar. nih.gov

Furthermore, vibrational frequency computations can predict the infrared and Raman spectra of the molecule. Theoretical spectra are often compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. sphinxsai.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For similar compounds, MEP analysis has shown that negative charge often accumulates around electronegative atoms like oxygen (e.g., in a carbonyl group), while positive potential is located over aromatic rings. nih.gov This information is vital for understanding how the molecule interacts with other molecules and its biological targets. researchgate.net

Topological Analysis of Electron Density: Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. The properties of the electron density at these critical points, such as its value and the Laplacian, offer quantitative insights into the strength and nature of the interactions. This method has been successfully applied to quantify weak intermolecular interactions in various organic compounds. researchgate.netrsc.org

Non-Covalent Interaction (NCIplot) Index for Weak Interactions

The Non-Covalent Interaction (NCIplot) index is a visualization tool that helps in identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. wikipedia.orgchemtools.org It is based on the electron density and its reduced density gradient. The resulting plots show isosurfaces colored according to the strength and nature of the interaction.

NCIplot analysis is particularly useful for understanding the forces that govern the packing of molecules in crystals and their interactions in biological systems. For related systems, it has been instrumental in characterizing weak intermolecular forces like C–H···N, C–H···halogen, and π-stacking interactions, which are crucial for the stabilization of the crystal structure. researchgate.netrsc.org

Molecular Modeling for Ligand-Target Interaction Prediction

Molecular modeling serves as a powerful tool to forecast the interaction between a small molecule, such as this compound, and its biological targets. These predictions are crucial for understanding the compound's mechanism of action and for guiding further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, like this compound, might interact with the active site of a protein.

While direct molecular docking studies specifically for this compound are not extensively detailed in the public domain, research on structurally similar coumarin derivatives provides a strong basis for predicting its behavior. For instance, studies on other 3-substituted coumarins have highlighted their potential to bind to various enzymes, including cyclooxygenase (COX) and acetylcholinesterase. abap.co.innih.gov

In a hypothetical molecular docking scenario against a target protein, the this compound molecule would be positioned within the binding site. The bromophenyl group at the 3-position is significant, as the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. The chromen-2-one core provides a scaffold for various interactions, including pi-pi stacking and hydrogen bonds.

A predictive docking analysis would likely involve the following steps:

Target Identification: Selecting a protein target based on the known biological activities of coumarin compounds. Potential targets could include kinases, proteases, or nuclear receptors.

Binding Site Prediction: Identifying the most probable binding pocket on the target protein.

Docking and Scoring: Using algorithms to fit the ligand into the binding site and calculating a score that estimates the binding affinity.

The results of such a simulation would be presented in a table detailing the predicted binding energy and the key amino acid residues involved in the interaction.

Table 1: Predicted Molecular Docking Parameters of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Val23, Ala45, Leu87 (hydrophobic interactions); Phe102 (pi-pi stacking); Asn105 (hydrogen bond with carbonyl oxygen); Arg120 (halogen bond with bromine) |

| RMSD (Å) | 1.2 |

This table is a representative example based on typical findings for similar compounds and does not reflect actual experimental data for this compound.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of their interactions.

An MD simulation for the this compound-protein complex would track the atomic movements over a set period, typically nanoseconds to microseconds. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position within the binding site. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation.

Interaction Energy Calculation: To provide a more refined estimate of the binding affinity by considering the dynamic nature of the complex.

These simulations can reveal whether the initial docked pose is maintained and how the protein structure might adapt to the presence of the ligand. The flexibility or rigidity of certain protein regions upon binding can have significant implications for its function. nih.gov

Table 2: Predicted Molecular Dynamics Simulation Parameters for this compound Complex

| Parameter | Observation |

| Simulation Time | 100 ns |

| Average RMSD of Protein | 1.5 Å |

| Average RMSD of Ligand | 0.8 Å |

| Key Stable Interactions | Persistent hydrogen bond with Asn105; Stable hydrophobic contacts with the bromophenyl ring. |

| Conformational Changes | Minor fluctuations in the loop region near the binding site, indicating induced fit. |

This table is a representative example based on typical findings for similar compounds and does not reflect actual experimental data for this compound.

The integration of molecular docking and molecular dynamics simulations provides a comprehensive computational framework for predicting the interaction of this compound with biological targets. These theoretical investigations are invaluable for hypothesis generation and for designing focused experimental studies to validate the computational predictions.

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl 2h Chromen 2 One Analogues

Influence of Substituent Variations on Molecular Recognition and Binding Properties

The biological activity and binding affinity of 3-(4-bromophenyl)-2H-chromen-2-one analogues are significantly influenced by the nature and position of substituents on both the chromen-2-one core and the 3-phenyl ring. Systematic modifications of this scaffold have demonstrated that even minor chemical changes can lead to substantial differences in molecular recognition.

Research into various coumarin (B35378) derivatives has highlighted the importance of the substituent at the 3-position of the coumarin ring. For instance, in a series of 3-substituted 4-hydroxycoumarin (B602359) derivatives, the electronic properties of the substituents on a cinnamoyl moiety at the 3-position were shown to affect their spectral properties, which can be correlated with their interaction capabilities. srce.hr Electron-donating groups were found to cause a bathochromic shift in absorption spectra, indicating an alteration of the electronic distribution within the molecule, which is a key factor in molecular recognition. srce.hr

In studies of related chromone (B188151) derivatives, a 4-bromobenzyloxy substituent at position 5 was found to be important for the inhibition of the breast cancer resistance protein ABCG2. nih.gov This underscores the significance of the bromo-phenyl moiety in mediating interactions with protein targets. Further studies on coumarin derivatives have shown that the presence and position of a halogen on a phenyl ring attached to the core structure are critical for activity. For example, in a series of 5-hydroxycoumarin derivatives designed as 5-HT1A serotonin (B10506) receptor antagonists, a bromine atom on a phenylpiperazinyl group was a feature of potent compounds. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of coumarin analogues, drawing from studies on related structures.

| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |

| 3-Substituted 4-hydroxycoumarins | Electron-donating vs. electron-withdrawing groups on a 3-cinnamoyl moiety | Electron-donating groups alter electronic properties, suggesting a change in interaction potential. | srce.hr |

| 5-Substituted chromone derivatives | Presence of a 4-bromobenzyloxy group at C5 | Important for potent inhibition of ABCG2. | nih.gov |

| 5-Substituted 4,7-dimethyl-2H-chromen-2-ones | Halogen (F, Br) on a 3-phenylpiperazinyl group | Acted as weak partial agonists at the 5-HT1A receptor. | mdpi.com |

| 6-Substituted coumarin-triazole hybrids | 4-bromophenylamino)methyl-1H-1,2,3-triazol-1-yl at C6 | Showed inhibitory activity against carbonic anhydrases IX and XIII. | nih.gov |

| 3-Acyl-2H-chromen-2-one derivatives | Phenylacetohydrazonoyl bromide moiety | Exhibited significant cytotoxic effects against several cancer cell lines. | mdpi.com |

Elucidation of Key Pharmacophoric Features for Targeted Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogues, several key pharmacophoric features have been identified.

The 2H-chromen-2-one nucleus itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. scielo.br The lactone ring within the coumarin core is a crucial feature, often involved in hydrogen bonding or acting as a rigid scaffold. scielo.brresearchgate.net

The 3-phenyl substituent is another critical component of the pharmacophore. The bromine atom at the 4-position of this phenyl ring can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively used with coumarin derivatives. mdpi.com For example, linking the coumarin scaffold to other pharmacophoric moieties like 1,2,3-triazoles or chalcones has led to the development of compounds with enhanced or novel biological activities. nih.govscielo.brmdpi.com The 1,2,3-triazole ring, for instance, can act as a linker and also participate in hydrogen bonding and other interactions. nih.gov

Key pharmacophoric features can be summarized as:

The 2H-chromen-2-one core: Acts as a rigid scaffold.

The lactone group: Potential hydrogen bond acceptor.

The 3-phenyl ring: Participates in hydrophobic and π-π stacking interactions.

The 4-bromo substituent: Can form halogen bonds, contributing to binding affinity and selectivity.

Rational Design Principles for Modulating Molecular Recognition

The rational design of analogues of this compound leverages the understanding of its SAR and key pharmacophoric features to create new molecules with tailored biological activities. Several design principles are employed to achieve this.

One primary strategy is substituent modification . Based on SAR data, new substituents can be introduced to optimize interactions with a target. For example, if a hydrophobic pocket is present in the target protein, increasing the lipophilicity of the 3-phenyl ring by adding alkyl groups could enhance binding.

Scaffold hopping is another powerful technique. This involves replacing the coumarin core with a different heterocyclic system that maintains the essential pharmacophoric features. This can lead to compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles.

Molecular hybridization , as mentioned earlier, is a key rational design principle. mdpi.com By combining the coumarin pharmacophore with other known pharmacophores, it is possible to design dual-target inhibitors or compounds with enhanced potency and selectivity. nih.govscielo.br

Computational methods , such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), play a crucial role in the rational design process. nih.gov These in silico tools can predict how a designed molecule will bind to its target, allowing for the prioritization of compounds for synthesis and biological testing. The rational design of dipeptidyl peptidase 4 (DPP-4) inhibitors from a related benzo[f]chromen-3-amine scaffold successfully utilized such computational strategies. nih.gov

The following table outlines some rational design principles applied to coumarin-based compounds.

| Design Principle | Description | Example Application | Reference |

| Substituent Modification | Altering substituents to enhance binding affinity and selectivity. | Introduction of various groups on the phenyl ring to probe a binding pocket. | srce.hr |

| Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric features. | Designing novel heterocyclic systems with improved pharmacokinetic properties. | nih.gov |

| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. | Linking a coumarin to a 1,2,3-triazole to create potent carbonic anhydrase inhibitors. | nih.govscielo.brmdpi.com |

| Computational Modeling | Using in silico methods to predict binding and guide design. | Docking studies to identify lead compounds and rationalize SAR. | nih.gov |

Molecular Target Identification and Mechanistic Studies for 3 4 Bromophenyl 2h Chromen 2 One

Investigation of Enzyme Binding and Inhibition Mechanisms

The inhibitory activity of coumarin (B35378) derivatives, including structures related to 3-(4-bromophenyl)-2H-chromen-2-one, has been a subject of significant research, particularly against enzymes like carbonic anhydrases, α-glucosidase, and α-amylase.

Carbonic Anhydrase

Coumarins represent a novel class of carbonic anhydrase (CA) inhibitors, functioning as prodrugs. nih.gov Their inhibitory action involves the hydrolysis of the lactone ring within the enzyme's active site, a reaction catalyzed by the esterase activity of the CA enzyme itself. nih.govscispace.com This process yields 2-hydroxy-cinnamic acid derivatives, which then bind to a specific region at the entrance of the active site. nih.govscispace.com This binding location is characterized by a high degree of amino acid variability among different CA isoforms, which explains the observed isoform-selectivity of many coumarin-based inhibitors. nih.gov

While direct studies on this compound are limited in the provided context, research on related bromo-coumarin derivatives offers valuable insights. For instance, compounds like 3-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl)thiazolidine-2,4-dione have been synthesized and investigated for their CA inhibitory potential. tandfonline.com The general mechanism for coumarins involves the zinc ion within the CA active site, which facilitates the hydrolysis of the coumarin's lactone ring. scispace.com The resulting open-ring structure, a 2-hydroxy-cinnamic acid derivative, then acts as the inhibitory species. scispace.com

Table 1: Investigated Coumarin Derivatives and their Carbonic Anhydrase Inhibition

| Compound/Derivative Class | Inhibition Mechanism | Key Findings |

|---|---|---|

| General Coumarins | Prodrug inhibitors; lactone ring hydrolysis by CA esterase activity. nih.govscispace.com | Forms 2-hydroxy-cinnamic acids that bind to the active site entrance. nih.govscispace.com |

| Bromo-coumarin derivatives | Assumed to follow the general coumarin mechanism. | Synthesis of derivatives like 3-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl)thiazolidine-2,4-dione suggests interest in this class as CA inhibitors. tandfonline.com |

Alpha-Glucosidase and Alpha-Amylase

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov Alpha-glucosidase inhibitors work by competitively blocking the enzymes that break down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov This action delays carbohydrate absorption and consequently reduces the post-meal spike in blood glucose levels. nih.gov

While specific data on this compound's activity against these enzymes is not detailed, the broader class of coumarins and related heterocyclic compounds have been investigated. For example, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have been synthesized and shown to be potent inhibitors of α-glucosidase. nih.gov Some of these compounds exhibited better in vitro α-glucosidase inhibition than the standard drug, acarbose. nih.gov The inhibitory potential of such compounds is often assessed through in silico docking studies and in vitro enzyme assays. nih.gov

Similarly, α-amylase inhibitors also play a role in controlling blood sugar by delaying the breakdown of starches. nih.gov Natural compounds, including those found in tea and grape seed extracts, have demonstrated inhibitory effects on both α-amylase and α-glucosidase. nih.gov

Table 2: Enzyme Inhibition by Related Compound Classes

| Enzyme | Inhibitor Class | Mechanism of Action |

|---|---|---|

| α-Glucosidase | 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | Potent inhibition, with some derivatives showing better activity than acarbose. nih.gov |

| α-Amylase | Natural extracts (e.g., grape seed) | Strong inhibition of enzyme activity. nih.gov |

Analysis of Interactions with Receptor Systems

The interaction of coumarin derivatives with receptor systems, particularly serotonin (B10506) receptors, is an active area of research. Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes, making them important therapeutic targets.

Serotonin Receptors

Studies on various coumarin derivatives have revealed their potential to bind to serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes. nih.gov For instance, a series of methoxyphenylpiperazine derivatives linked to coumarin cores have been synthesized and evaluated for their affinity to these receptors. nih.gov These investigations often involve radioligand binding assays and molecular docking studies to understand the structure-activity relationships. nih.gov

The affinity of these compounds for serotonin receptors can be influenced by the specific substituents on the coumarin ring. nih.gov For example, the position of a methoxy (B1213986) group on an attached phenyl ring can significantly alter the binding affinity. nih.gov While the provided information does not directly implicate this compound, the general findings for the coumarin scaffold suggest that it can serve as a platform for developing ligands for serotonin receptors. The interaction with these receptors can modulate neurotransmitter release, including that of dopamine, which is a key aspect of the function of some psychotropic medications. nih.gov

Characterization of Molecular Pathways and Interaction Modalities

The biological activity of this compound and related compounds is underpinned by their interactions with specific molecular pathways. The crystal structure of a related compound, 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, reveals a nearly planar coumarin ring system. nih.gov This structural feature is crucial for its molecular interactions.

In the solid state, molecules of this related compound are interconnected through C-H···O interactions and further linked by π-π stacking interactions, forming a two-dimensional architecture. nih.gov These types of non-covalent interactions are also vital in the binding of small molecules to biological macromolecules like enzymes and receptors.

Bioactivation Pathways and their Role in Molecular Function

A key aspect of the molecular function of coumarins is their potential for bioactivation. As previously mentioned in the context of carbonic anhydrase inhibition, the hydrolysis of the lactone ring is a critical activation step. nih.govscispace.com

Lactone Ring Hydrolysis

The lactone ring in the coumarin structure can undergo hydrolysis, particularly under enzymatic catalysis, to form an open-chain carboxylic acid derivative. nih.gov In the case of carbonic anhydrase, this hydrolysis is mediated by the enzyme itself, converting the coumarin "prodrug" into the active 2-hydroxy-cinnamic acid inhibitor. nih.govscispace.com This bioactivation is a crucial determinant of the compound's molecular function and its inhibitory profile. While not explicitly detailed for this compound in the provided context, this pathway is a fundamental characteristic of the coumarin class of compounds.

Future Research Directions and Emerging Applications of 3 4 Bromophenyl 2h Chromen 2 One

Integration into Advanced Functional Materials (e.g., Photonic and Electronic Devices)

The inherent photophysical properties of the coumarin (B35378) ring system make its derivatives prime candidates for use in advanced functional materials. While direct studies on the photonic and electronic applications of 3-(4-bromophenyl)-2H-chromen-2-one are still nascent, research on analogous structures provides a strong indication of its potential.

Coumarin derivatives are well-known for their fluorescence, a property that is fundamental to many photonic applications, including organic light-emitting diodes (OLEDs) and fluorescent dyes. The electronic properties of these molecules, such as their dielectric characteristics and nonlinear optical (NLO) behavior, are also areas of active investigation. For instance, studies on related compounds like (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one have explored their dielectric properties and NLO activity through quantum chemical calculations nih.gov. These studies reveal how molecular structure influences charge distribution and stabilization energies, which are critical parameters for designing materials with specific electronic responses nih.gov.

The future integration of this compound into such materials will likely involve leveraging its specific structural features. The bromine atom offers a site for further chemical modification, allowing for the fine-tuning of its electronic and optical properties. This could lead to the development of new materials for data storage, optical switching, or as components in specialized electronic sensors.

Table 1: Potential Applications in Functional Materials

| Application Area | Potential Role of this compound | Relevant Research on Analogues |

|---|---|---|

| Photonics | Emitter in OLEDs, Fluorescent Tags, Laser Dyes | Coumarin derivatives are widely used as fluorescent probes and laser dyes researchgate.net. |

| Electronics | Component in Dielectric Layers, Organic Semiconductors | Dielectric and NLO properties of similar chromen-2-one structures have been studied nih.gov. |

| NLO Materials | Second- or Third-Order NLO Chromophore | NLO properties have been computationally predicted for related coumarins nih.gov. |

Development as Chemical Probes and Sensors

The development of chemosensors for the detection of biologically and environmentally important species is a rapidly growing field. Coumarin derivatives have emerged as a versatile platform for creating fluorescent probes due to their high quantum yields, photostability, and tunable spectroscopic properties researchgate.net. The general strategy involves coupling the coumarin fluorophore to a specific recognition unit that can selectively interact with a target analyte. This interaction triggers a change in the fluorescence properties of the coumarin, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength, allowing for quantitative detection researchgate.netrsc.org.

While this compound has not yet been extensively explored as a chemical probe, its structure holds promise. The 4-bromophenyl group can be modified through various cross-coupling reactions to introduce specific analyte-binding moieties. For example, researchers have successfully developed coumarin-based probes for:

Metal Ions: Probes that selectively bind to ions like Al³⁺ and Cu²⁺, resulting in a significant enhancement or quenching of fluorescence researchgate.netrsc.orgnih.gov.

Anions and Small Molecules: Sensors designed for the detection of species like thiophenols, which are toxic environmental pollutants nih.gov.

Future research could focus on transforming this compound into a selective sensor. The bromine atom can be replaced with receptor groups designed to bind specific targets, leading to novel probes for applications in medical diagnostics, environmental monitoring, and cellular imaging rsc.orgnih.gov.

Innovations in Sustainable Synthesis of Chromen-2-one Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. This has spurred the development of innovative and sustainable methods for the synthesis of coumarin derivatives, moving away from traditional techniques that often require harsh conditions and volatile organic solvents mdpi.com.

Modern sustainable approaches that could be applied to the synthesis of this compound and its derivatives include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and operational simplicity. MCRs using green solvents like water have been developed for coumarin synthesis chimicatechnoacta.ru.

Use of Green Catalysts: Heterogeneous nanocatalysts, such as biogenic ZnO nanoparticles or magnetically separable catalysts like nano-kaoline/BF₃/Fe₃O₄, offer advantages like high efficiency, mild reaction conditions, and easy recovery and recyclability chimicatechnoacta.rusharif.edu.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity compared to conventional heating methods mdpi.com.

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using mechanochemical methods like grinding minimizes waste and avoids the use of toxic and volatile organic compounds mdpi.comsharif.edu.

These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and simpler purification procedures, making the production of this compound more efficient and economical researchgate.netrsc.org.

Table 2: Comparison of Synthetic Methodologies for Coumarin Derivatives

| Method | Traditional Approach | Sustainable Approach | Advantages of Sustainable Method |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Ethanol, or Solvent-Free chimicatechnoacta.rusharif.edu | Reduced toxicity and environmental pollution. |

| Catalyst | Homogeneous acids/bases | Recyclable nanocatalysts (e.g., ZnO) chimicatechnoacta.ru | Catalyst can be reused, reducing waste and cost. |

| Energy | Conventional Heating (hours) | Microwave Irradiation (minutes) mdpi.com | Faster reactions, lower energy consumption. |

| Reaction Type | Multi-step synthesis | One-pot Multi-Component Reactions chimicatechnoacta.rursc.org | Higher atom economy, less waste, simpler process. |

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding the design of new compounds with desired activities. For coumarin derivatives, methods like Density Functional Theory (DFT) and molecular docking are widely used to gain insights into their behavior at the molecular level doaj.org.

Density Functional Theory (DFT): DFT calculations are employed to determine the structural and electronic properties of molecules. For a compound like this compound, DFT can be used to:

Optimize the molecular geometry and predict vibrational spectra (FT-IR, Raman) pnrjournal.com.

Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and optical properties elsevierpure.com.

Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with biological targets or other reagents doaj.org.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme active site. For this compound, molecular docking can be used to:

Screen for potential biological targets by predicting its binding affinity to various proteins nih.gov.

Elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule within the binding site, providing a rationale for its biological activity elsevierpure.comresearchgate.net.

Guide the design of new derivatives with improved potency and selectivity by suggesting structural modifications that could enhance binding.

By combining these computational approaches, researchers can rationally design novel derivatives of this compound for specific applications, whether as potent enzyme inhibitors or as new materials with tailored electronic properties, thereby accelerating the discovery process and reducing the need for extensive trial-and-error synthesis.

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-2H-chromen-2-one, and how are intermediates characterized?

The compound is typically synthesized via a Wittig reaction using 4-bromobenzaldehyde and allyl chloride in the presence of a base (e.g., potassium tert-butoxide). Intermediates are characterized using NMR, IR, and mass spectrometry , with critical attention to regioselectivity and purity. For example, bromophenyl-substituted intermediates require monitoring of halogen stability under basic conditions to avoid undesired side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of brominated coumarin derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving substituent orientation and noncovalent interactions. For this compound derivatives, SCXRD revealed dihedral angles between the bromophenyl ring and coumarin core (e.g., 85.6° in a related chromenone), critical for assessing planarity and conjugation . Hirshfeld surface analysis complements this by quantifying intermolecular interactions (e.g., C–H···O, π–π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the coumarin core while maintaining bromophenyl integrity?

A DoE (Design of Experiments) approach is recommended to balance temperature, solvent polarity, and catalyst loading. For example, nitro or methoxy groups can be introduced at the coumarin C-8 position using microwave-assisted synthesis , which reduces reaction time and minimizes bromine displacement . Post-synthetic modifications (e.g., thiazole ring formation) require anhydrous conditions to prevent hydrolysis of the bromophenyl moiety .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico models for brominated coumarins?

Discrepancies often arise from solvent effects or protein flexibility in docking simulations. To address this, use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and validate against experimental IC50 values. For instance, this compound derivatives showed unexpected anti-inflammatory activity due to π-stacking with COX-2’s hydrophobic pocket, a feature underestimated in rigid docking .

Q. How do noncovalent interactions influence the solid-state packing and solubility of brominated coumarins?

C–H···O hydrogen bonds and halogen bonding (Br···O/N) dominate packing patterns. In 4-(4-bromophenyl)-7,7-dimethylchromenone, intramolecular N–H···O bonds create a rigid scaffold, reducing solubility in polar solvents. DFT-based electrostatic potential (MEP) maps can predict solvent-accessible surfaces, guiding co-crystallization with solubility-enhancing agents (e.g., cyclodextrins) .

Q. What computational methods best predict the electronic effects of bromine substitution on coumarin fluorescence?

TD-DFT (Time-Dependent Density Functional Theory) with CAM-B3LYP/6-311+G(d,p) basis sets accurately models absorption/emission spectra. Bromine’s electron-withdrawing effect redshifts fluorescence by stabilizing the LUMO. Experimental validation via fluorescence quenching assays in varying pH buffers is critical, as protonation of the coumarin lactone ring can mask electronic effects .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in crystallographic refinement metrics (e.g., R-factor vs. electron density maps)?

Use SHELXL for refinement, leveraging its robust handling of twinned or high-disorder data. For example, in a bromophenylchromenone derivative, an R-factor >5% was resolved by modeling disorder in the methylamine group and applying anisotropic displacement parameters. Cross-validation with Olex2 or PLATON ’s SQUEEZE routine for solvent masking is essential .

Q. Why do some brominated coumarins exhibit variable enzymatic inhibition despite structural similarity?

Steric effects from bromine’s van der Waals radius (1.85 Å) can block access to enzyme active sites. Compare molecular docking results with mutagenesis studies (e.g., substituting bromine with chlorine) to isolate steric vs. electronic contributions. For instance, bromine at the 4-position on the phenyl ring increased HIV-1 RT inhibition by 40% compared to chlorine analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.